Ethyl 2-(6-chloropyrazin-2-ylamino)acetate
Description
Ethyl 2-(6-chloropyrazin-2-ylamino)acetate (CAS 1228013-59-9) is an organic compound featuring a pyrazine ring substituted with a chlorine atom at position 6 and an amino-linked ethyl acetate group at position 2. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. This compound is synthesized through nucleophilic substitution or coupling reactions involving pyrazine derivatives and ethyl glycinate intermediates. Its purity is typically ≥95% (HPLC), as noted in commercial catalogs .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXWQMNHQXETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
This compound features a pyrazine ring substituted with a chlorine atom and an ethyl acetate moiety. The molecular formula is C9H10ClN3O2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain kinases involved in cell cycle regulation. Checkpoint kinase 1 (CHK1) is one of the key targets, which plays a significant role in DNA damage response and repair mechanisms. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by preventing cell cycle arrest and promoting apoptosis in damaged cells .
3.1 Antitumor Activity
Several studies have evaluated the antitumor potential of this compound through in vitro assays:
- Cytotoxicity Assays: The compound demonstrated moderate cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For instance, in human colon carcinoma cells (HT29), it exhibited an IC50 value of approximately 5 µM .
- Cell Cycle Analysis: Flow cytometry analysis indicated that treatment with this compound resulted in G2/M phase arrest, which is indicative of its role as a CHK1 inhibitor .
3.2 Enzyme Inhibition
This compound has also been investigated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management:
- DPP-IV Inhibition: Preliminary studies suggest that the compound exhibits significant DPP-IV inhibitory activity, which could be beneficial for managing type 2 diabetes by enhancing insulin secretion .
4.1 Preclinical Studies
In a preclinical study involving various cancer models, this compound was administered alongside standard chemotherapeutics. The results showed enhanced antitumor efficacy when combined with agents like etoposide, suggesting a synergistic effect that warrants further investigation .
4.2 Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the pyrazine ring and substitution patterns significantly influence the biological activity of this compound. For example, replacing the chlorine atom with other halogens altered the potency against CHK1 and DPP-IV .
5. Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Cytotoxicity | 5 | HT29 |
| DPP-IV Inhibition | <10 | Various |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Ethyl 2-(6-chloropyrazin-2-ylamino)acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs can inhibit specific kinases involved in cancer progression. For instance, research on related pyrazine derivatives has indicated their effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies .
1.2 Enzyme Inhibition
The compound has been explored for its ability to modulate enzyme activity. It can act as a selective inhibitor of certain kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The mechanism typically involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Biochemical Research Applications
2.1 Biochemical Assays
this compound is utilized in biochemical assays to study enzyme interactions. Its ability to bind selectively to certain receptors makes it a valuable tool for probing biochemical pathways and understanding the molecular mechanisms underlying various biological processes .
2.2 Structure-Activity Relationship Studies
The compound serves as a model for structure-activity relationship (SAR) studies, where modifications to its structure are systematically evaluated to determine their effects on biological activity. Such studies have provided insights into how structural variations influence potency and selectivity against different biological targets .
Industrial Applications
3.1 Agrochemicals
In the agricultural sector, this compound is being researched as a potential building block in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to pest management strategies in crop production .
3.2 Synthesis of Complex Organic Molecules
The compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with desired properties. This application is particularly important in drug discovery and development, where novel compounds are often synthesized from simpler precursors .
Case Studies
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Structural Insights :
- Pyrazine vs. Triazine/Pyrimidine/Pyridazine: Pyrazine (two nitrogen atoms at positions 1 and 4) differs from triazine (three nitrogens) and pyrimidine/pyridazine (two nitrogens in adjacent positions).
- Amino vs. Direct Ester Linkage: The -NH- group in the target compound enhances hydrogen-bonding capacity compared to analogs like , which lack this group. This may improve solubility or target binding in biological systems.
Physicochemical Properties
- Solubility: The amino group in the target compound increases polarity, likely improving aqueous solubility compared to non-amino analogs (e.g., ).
- Melting/Boiling Points: Limited data are available, but molecular weight and substituent complexity (e.g., , MW 283.76) suggest higher melting points for bulkier derivatives.
- Stability : Triazine derivatives () are often hydrolytically stable, whereas pyrazines may be more reactive due to electron-deficient aromatic systems.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
One of the most straightforward methods involves the reaction of 6-chloropyrazin-2-amine with ethyl bromoacetate or ethyl chloroacetate under basic conditions. The amine group acts as a nucleophile attacking the electrophilic carbonyl carbon of the ester halide, forming the aminoacetate linkage.
- Reagents: 6-chloropyrazin-2-amine, ethyl bromoacetate, base (e.g., triethylamine or potassium carbonate).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Mild heating (50–80°C) for several hours to ensure complete conversion.
- Outcome: High yield of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate with minimal side reactions.
Amidation via Activated Esters or Acid Chlorides
Alternatively, ethyl 2-aminoacetate can be coupled with 6-chloropyrazine-2-carboxylic acid derivatives activated as acid chlorides or anhydrides.
- Step 1: Preparation of 6-chloropyrazine-2-carbonyl chloride by reaction with thionyl chloride or oxalyl chloride.
- Step 2: Coupling with ethyl 2-aminoacetate under base catalysis.
- Advantages: High regioselectivity and purity.
- Disadvantages: Requires handling of moisture-sensitive acid chlorides.
Detailed Experimental Method (Example)
| Step | Description | Reagents | Conditions | Yield & Purity |
|---|---|---|---|---|
| 1 | Preparation of 6-chloropyrazin-2-amine | Commercial or synthesized via chlorination of pyrazin-2-amine | Standard literature methods | >90% purity |
| 2 | Reaction with ethyl bromoacetate | 6-chloropyrazin-2-amine, ethyl bromoacetate, K2CO3 | DMF, 70°C, 6 h | 75-85% yield, >98% purity |
| 3 | Purification | Extraction, recrystallization from ethanol | Ambient temperature | White crystalline solid |
Research Findings and Optimization
- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of the amine and solubility of reactants, improving reaction rates and yields.
- Base Selection: Potassium carbonate and triethylamine effectively neutralize the acid byproducts and drive the reaction forward.
- Temperature Control: Moderate heating (50–80°C) balances reaction kinetics and minimizes decomposition.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity product suitable for further applications.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| SNAr with ethyl bromoacetate | 6-chloropyrazin-2-amine, ethyl bromoacetate, K2CO3 | DMF | 70°C | 6 h | 75-85 | >98 | Simple, scalable |
| Amidation via acid chloride | 6-chloropyrazine-2-carbonyl chloride, ethyl 2-aminoacetate | DCM or THF | 0–25°C | 3–5 h | 80-90 | >99 | Requires acid chloride prep |
| Direct coupling with activated ester | 6-chloropyrazine-2-carboxylic acid, ethyl 2-aminoacetate, EDCI | DCM | RT | 12 h | 70-80 | >95 | Mild conditions |
Q & A
Q. What kinetic models describe the compound’s reactivity in Claisen-like condensation reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
